2-Acetyl-4-chlorophenyl thiophene-2-carboxylate
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Overview
Description
2-Acetyl-4-chlorophenyl thiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 2-Acetyl-4-chlorophenyl thiophene-2-carboxylate can be achieved through various synthetic routes. One common method involves the condensation reaction of 2-acetylthiophene with 4-chlorobenzoyl chloride in the presence of a base such as pyridine . The reaction is typically carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-Acetyl-4-chlorophenyl thiophene-2-carboxylate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like sodium hydroxide . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Acetyl-4-chlorophenyl thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Acetyl-4-chlorophenyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In cancer research, the compound may induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
2-Acetyl-4-chlorophenyl thiophene-2-carboxylate can be compared with other thiophene derivatives such as:
2-Acetylthiophene: A precursor in the synthesis of various thiophene derivatives.
4-Chlorophenyl thiophene-2-carboxylate: Similar in structure but lacks the acetyl group, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
7209-64-5 |
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Molecular Formula |
C13H9ClO3S |
Molecular Weight |
280.73 g/mol |
IUPAC Name |
(2-acetyl-4-chlorophenyl) thiophene-2-carboxylate |
InChI |
InChI=1S/C13H9ClO3S/c1-8(15)10-7-9(14)4-5-11(10)17-13(16)12-3-2-6-18-12/h2-7H,1H3 |
InChI Key |
WXIYVHQASAOMLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Cl)OC(=O)C2=CC=CS2 |
Origin of Product |
United States |
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